Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate

Lawsonia intracellularis porcine proliferative enteropathy intracellular MIC

Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate, commonly referred to as tylvalosin tartrate, is a semi-synthetic 16-membered macrolide antibiotic derived from tylosin. It is characterised by an acetyl ester at the C-3 position of the lactone ring and an isovaleryl ester at the 4''-hydroxyl of the mycarose sugar, formulated as the L-tartrate salt to enhance aqueous solubility.

Molecular Formula C57H93NO25
Molecular Weight 1192.3 g/mol
Cat. No. B13396338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate
Molecular FormulaC57H93NO25
Molecular Weight1192.3 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyKWXNNLFPPKMIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate: Chemical Identity and Therapeutic Class


Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate, commonly referred to as tylvalosin tartrate, is a semi-synthetic 16-membered macrolide antibiotic derived from tylosin. It is characterised by an acetyl ester at the C-3 position of the lactone ring and an isovaleryl ester at the 4''-hydroxyl of the mycarose sugar, formulated as the L-tartrate salt to enhance aqueous solubility [1]. This derivative is exclusively used in veterinary medicine for swine and poultry, where its structural modifications confer distinct pharmacokinetic and antimicrobial properties compared to unmodified tylosin.

Why Off-the-Shelf Tylosin Salts Cannot Substitute for Tylosin 3-acetate 4B-(3-methylbutanoate) Tartrate in Critical Veterinary Indications


Substituting conventional tylosin base or tylosin tartrate for this specific acetyl-isovaleryl ester tartrate is pharmacokinetically and microbiologically invalid. The introduction of the 3-acetyl and 4B-(3-methylbutanoate) groups yields up to a 2.6-fold higher oral bioavailability in swine and a >32-fold lower minimum inhibitory concentration (MIC) against emergent Brachyspira hyodysenteriae isolates that are otherwise tylosin-resistant [1]. Direct interchange without dose recalculation would result in subtherapeutic systemic exposure and a high probability of clinical failure, particularly in cases of swine dysentery and porcine proliferative enteropathy where the modified structure is essential for intracellular activity [1].

Quantitative Evidence: Superior Antimicrobial Potency and Oral Bioavailability of Tylosin 3-acetate 4B-(3-methylbutanoate) Tartrate Versus Tylosin


4-Fold Lower MIC Against Lawsonia intracellularis: Tylvalosin Tartrate vs. Tylosin in Intracellular Broth Microdilution

In a standardised intracellular broth microdilution assay employing McCoy cell monolayers, tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate demonstrated a 4‑fold greater potency than tylosin (tartrate) against the obligate intracellular pathogen Lawsonia intracellularis. The MIC50 and MIC90 values were 0.125 µg/mL and 0.25 µg/mL, respectively, compared with 0.5 µg/mL and 1.0 µg/mL for tylosin [1]. This quantitative advantage indicates superior penetration and activity within the intracellular niche where Lawsonia resides.

Lawsonia intracellularis porcine proliferative enteropathy intracellular MIC

Over 32-Fold Lower MIC90 Against Brachyspira hyodysenteriae: Overcoming Widespread Tylosin Resistance in Swine Dysentery

Agar dilution susceptibility testing of European field isolates revealed that tylosin 3-acetate 4B-(3-methylbutanoate) tartrate retains clinically relevant activity, with an MIC90 of 2 µg/mL, whereas tylosin exhibited an MIC90 exceeding 64 µg/mL reflecting constitutive macrolide resistance [1]. The >32‑fold difference confirms that the 3‑acetyl and 4B‑isovaleryl modifications enable the molecule to evade common resistance determinants that compromise legacy tylosin in swine dysentery pathogens.

Brachyspira hyodysenteriae swine dysentery antimicrobial resistance

2.6-Fold Higher Absolute Oral Bioavailability in Pigs: Tylvalosin Tartrate vs. Tylosin Tartrate

In a two-period crossover study in healthy pigs administered a single oral dose of 5 mg/kg body weight, tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate achieved an absolute oral bioavailability of 73%, compared to 28% for tylosin tartrate [1]. The superior bioavailability manifested in a 2.6‑fold higher maximum plasma concentration (Cmax 0.18 µg/mL vs. 0.07 µg/mL) and a 2.65‑fold greater total exposure (AUC₀₋₂₄h 1.8 µg·h/mL vs. 0.68 µg·h/mL), ensuring robust systemic delivery from oral in-feed or water medication.

pharmacokinetics oral bioavailability swine

Optimal Application Scenarios for Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate in Swine Production


Water Medication for Swine Dysentery Outbreaks in High-Resistance Herds

When diagnostic MIC data confirm Brachyspira hyodysenteriae resistance to conventional tylosin (MIC >64 µg/mL), the >32‑fold advantage of this compound (MIC90 2 µg/mL) [1] makes it the logical oral treatment. Administered via drinking water at the approved dose, it provides effective control of swine dysentery without the need for injectable alternatives.

Oral Treatment of Porcine Proliferative Enteropathy (Ileitis) with Reduced Inclusion Rates

The 4‑fold lower intracellular MIC against Lawsonia intracellularis [1] combined with 73% oral bioavailability enables formulation of feed medication programs that deliver therapeutic outcomes at lower active‑ingredient inclusion rates compared with tylosin, minimizing environmental antibiotic load while preserving clinical efficacy.

Strategic Macrolide Rotation to Overcome MDR Phenotypes in Endemic Herds

In multi‑drug resistant (MDR) swine operations where tylosin resistance is prevalent, incorporating this acetyl‑isovaleryl ester tartrate exploits its ability to circumvent common macrolide resistance mechanisms [1]. It can be used in rotation protocols to reduce selection pressure and extend the lifespan of the macrolide class.

Feed Medication Programs Requiring Consistent Systemic Exposure

The 2.6‑fold higher bioavailability relative to tylosin tartrate [1] provides more predictable systemic exposure from oral administration. This is critical when uniform plasma levels are required across varying feed intakes, such as in nursery pig populations with fluctuating consumption patterns.

Quote Request

Request a Quote for Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.